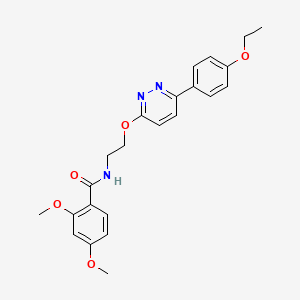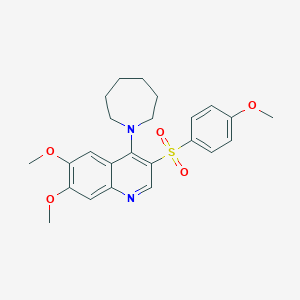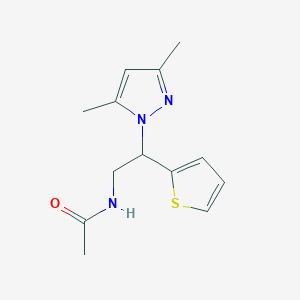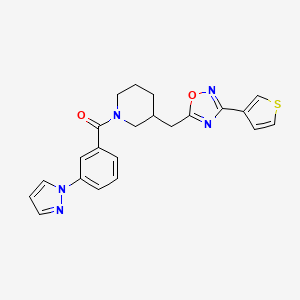![molecular formula C23H24N4O3S B2832960 methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate CAS No. 1242936-42-0](/img/structure/B2832960.png)
methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate is a complex organic compound that features a pyrazole ring, a thiomorpholine group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the Thiomorpholine Group: This step involves the nucleophilic substitution of a halogenated pyrazole derivative with thiomorpholine.
Acylation Reaction: The pyrazole-thiomorpholine intermediate is then acylated with 4-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate can undergo various chemical reactions:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzoate ester can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The thiomorpholine group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{2-[4-phenyl-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate
- Methyl 4-{2-[4-phenyl-3-(piperidin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate
Uniqueness
Methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate is unique due to the presence of the thiomorpholine group, which can confer distinct chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, stability, and binding interactions, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
methyl 4-[[2-(4-phenyl-3-thiomorpholin-4-ylpyrazol-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-23(29)18-7-9-19(10-8-18)24-21(28)16-27-15-20(17-5-3-2-4-6-17)22(25-27)26-11-13-31-14-12-26/h2-10,15H,11-14,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSRIWSFAVIJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCSCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine](/img/structure/B2832878.png)

![2-(4-Methoxyphenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2832880.png)

![5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2832882.png)


![6-Bromoimidazo[1,2-A]pyridine-2-ethanamine](/img/structure/B2832890.png)
![(2Z)-N-acetyl-6,8-dichloro-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832891.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide](/img/structure/B2832895.png)

![2,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2832899.png)
